2-{[5,7-dimethyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}-N-(2-piperazin-1-ylethyl)acetamide
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Overview
Description
ML322 is a small molecule inhibitor that targets the dimerization of the core protein of the Hepatitis C Virus (HCV). It was initially developed by The Scripps Research Institute and is currently in the preclinical stage of research. The primary therapeutic area for ML322 is infectious diseases, specifically targeting Hepatitis C .
Preparation Methods
The synthetic routes and reaction conditions for ML322 are not widely documented in publicly available sources. typical preparation methods for small molecule inhibitors like ML322 involve multi-step organic synthesis, which includes the formation of key intermediates followed by coupling reactions, purification, and characterization. Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability, cost-effectiveness, and high yield.
Chemical Reactions Analysis
ML322, as a small molecule inhibitor, is likely to undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles. The major products formed from these reactions would depend on the specific functional groups present in ML322 and the conditions under which the reactions are carried out.
Scientific Research Applications
ML322 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: ML322 can be used as a tool compound to study the dimerization of viral core proteins and to develop new synthetic methodologies.
Biology: ML322 is used to investigate the biological pathways and molecular mechanisms involved in viral infections, particularly Hepatitis C.
Medicine: ML322 has potential therapeutic applications in the treatment of Hepatitis C by inhibiting the dimerization of the core protein, which is essential for viral replication.
Industry: ML322 can be used in the development of antiviral drugs and in the pharmaceutical industry for the production of Hepatitis C treatments
Mechanism of Action
ML322 exerts its effects by inhibiting the dimerization of the core protein of the Hepatitis C Virus. The core protein is essential for the assembly and replication of the virus. By preventing the dimerization of this protein, ML322 disrupts the viral life cycle, thereby inhibiting the replication and spread of the virus. The molecular targets of ML322 are the viral core proteins, and the pathways involved include the viral replication machinery .
Comparison with Similar Compounds
ML322 is unique in its specific inhibition of the dimerization of the core protein of the Hepatitis C Virus. Similar compounds include other small molecule inhibitors that target different stages of the viral life cycle, such as:
Sofosbuvir: A nucleotide analog inhibitor that targets the RNA polymerase of the Hepatitis C Virus.
Ledipasvir: An inhibitor that targets the NS5A protein of the Hepatitis C Virus.
Glecaprevir: A protease inhibitor that targets the NS3/4A protease of the Hepatitis C Virus. ML322 stands out due to its unique mechanism of action, targeting the dimerization of the core protein, which is a novel approach in the treatment of Hepatitis C
Properties
Molecular Formula |
C23H31N7OS |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-[[5,7-dimethyl-6-[(4-methylphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl]-N-(2-piperazin-1-ylethyl)acetamide |
InChI |
InChI=1S/C23H31N7OS/c1-16-4-6-19(7-5-16)14-20-17(2)26-22-27-23(28-30(22)18(20)3)32-15-21(31)25-10-13-29-11-8-24-9-12-29/h4-7,24H,8-15H2,1-3H3,(H,25,31) |
InChI Key |
PXSBPTPUCHGINC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N3C(=NC(=N3)SCC(=O)NCCN4CCNCC4)N=C2C)C |
Origin of Product |
United States |
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